3-Chloro-5-(3,4-difluorophenyl)phenol

Description

Significance of Phenolic Scaffolds in Molecular Design

Phenolic scaffolds are ubiquitous in the design and synthesis of biologically active molecules and functional materials. nih.gov The inherent properties of the phenol (B47542) group, such as its ability to participate in hydrogen bonding and its tunable electronic nature, make it a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com The hydroxyl group can be readily modified, and the aromatic ring can be functionalized, providing a versatile platform for creating diverse molecular architectures. mdpi.com The strategic incorporation of phenolic moieties can influence a molecule's pharmacokinetic and pharmacodynamic profiles, making them a key consideration in drug design. nih.gov

The Role of Halogenation (Chlorine and Fluorine) in Modulating Aromatic System Reactivity

The introduction of halogen atoms, such as chlorine and fluorine, onto an aromatic ring profoundly alters its chemical reactivity and physical properties. This process, known as halogenation, is a cornerstone of electrophilic aromatic substitution reactions. numberanalytics.compurechemistry.orglibretexts.org Halogens exert a dual electronic effect: they are electron-withdrawing through induction and electron-donating through resonance. This combination deactivates the aromatic ring towards electrophilic attack yet directs incoming electrophiles to the ortho and para positions. purechemistry.org

Structural Elucidation and Contextual Placement of 3-Chloro-5-(3,4-difluorophenyl)phenol

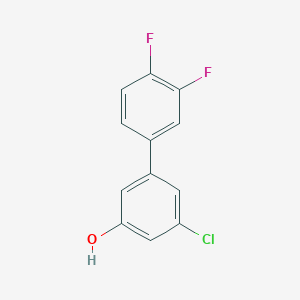

3-Chloro-5-(3,4-difluorophenyl)phenol is a halogenated biphenyl-phenol. Its molecular structure is characterized by a central biphenyl (B1667301) core, where one phenyl ring is substituted with a hydroxyl group and a chlorine atom, and the other phenyl ring bears two fluorine atoms.

Chemical and Physical Properties of 3-Chloro-5-(3,4-difluorophenyl)phenol

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClF₂O |

| Molecular Weight | 240.63 g/mol |

| CAS Number | 1365660-95-5 |

| Appearance | Off-White to White Solid |

This data is compiled from publicly available chemical databases.

Biphenyl and polyphenyl structures are significant frameworks in organic chemistry, serving as the backbone for a wide range of compounds, including liquid crystals, pharmaceuticals, and advanced polymers. nih.govarabjchem.orgwikipedia.org The biphenyl unit itself is a key structural motif in many natural products and biologically active molecules. nih.gov The linkage of two phenyl rings allows for rotational freedom, which can lead to atropisomerism if the rings are appropriately substituted.

The combination of a biphenyl scaffold with a phenolic hydroxyl group creates a versatile building block for further synthetic elaboration. The hydroxyl group can be used to introduce other functional groups or can participate in hydrogen bonding to direct the assembly of supramolecular structures. The biphenyl-phenol architecture is a common feature in ligands for catalysis and in molecules designed to interact with biological receptors. arabjchem.org

Properties

IUPAC Name |

3-chloro-5-(3,4-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-9-3-8(4-10(16)6-9)7-1-2-11(14)12(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHBVEZYMKHQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685931 | |

| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-17-3 | |

| Record name | 5-Chloro-3',4'-difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for the Preparation of 3 Chloro 5 3,4 Difluorophenyl Phenol and Its Core Precursors

Retrosynthetic Analysis of the 3-Chloro-5-(3,4-difluorophenyl)phenol Framework

A retrosynthetic analysis of 3-Chloro-5-(3,4-difluorophenyl)phenol deconstructs the target molecule into simpler, more readily available starting materials. The most logical disconnection is the carbon-carbon bond between the chlorinated phenol (B47542) ring and the difluorinated phenyl ring. This bond is a prime candidate for formation via a transition metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This disconnection leads to two key synthons: a 3-chloro-5-hydroxyphenyl synthon and a 3,4-difluorophenyl synthon. These idealized fragments correspond to practical chemical reagents. The 3-chloro-5-hydroxyphenyl moiety could be represented by a dihalide, such as 1-bromo-3-chloro-5-methoxybenzene (B65169) or 3-chloro-5-iodophenol, where the halogen provides a handle for the cross-coupling reaction. The methoxy (B1213986) group can serve as a protected form of the phenol, which can be deprotected in a later step. The 3,4-difluorophenyl moiety is typically employed as an organoboron reagent, most commonly 3,4-difluorophenylboronic acid. guidechem.comchemicalbook.com

Therefore, a plausible forward synthesis would involve the Suzuki-Miyaura cross-coupling of a suitably protected and halogenated m-chlorophenol derivative with 3,4-difluorophenylboronic acid, followed by deprotection of the hydroxyl group if necessary. The success of this strategy hinges on the efficient and regioselective synthesis of these two key building blocks.

Methodologies for Constructing Halogenated Phenol Moieties

The synthesis of the 3-chloro-5-hydroxyphenyl precursor presents a significant challenge due to the meta-relationship of the substituents. Standard electrophilic aromatic substitution reactions on phenol typically yield ortho- and para-substituted products, making the synthesis of meta-isomers non-trivial. rsc.org Several advanced strategies have been developed to overcome these regioselectivity issues.

Achieving regioselective halogenation of phenols, particularly to obtain meta-substituted products, requires specific strategies to override the inherent ortho-, para-directing nature of the hydroxyl group. While direct electrophilic halogenation is often unselective, various catalytic systems and solvent effects have been explored to control the reaction's outcome. scientificupdate.comacs.org

For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides (NCS, NBS, NIS) and promote mild and regioselective halogenation of a wide range of arenes. organic-chemistry.orgacs.org The unique properties of HFIP, including its strong hydrogen-bond donating ability and low nucleophilicity, can activate the halogenating agent and influence the regioselectivity of the substitution on the phenolic substrate. organic-chemistry.org Other approaches may involve bulky catalysts or directing groups that sterically or electronically favor substitution at a specific position. rsc.orgscientificupdate.com

An innovative and powerful strategy for the synthesis of polysubstituted meta-halophenols involves an anion-accelerated 2π-electrocyclic ring opening. thieme-connect.comnih.gov This method circumvents the challenges of electrophilic aromatic substitution by building the aromatic ring from a non-aromatic precursor. The reaction starts with 6,6-dihalobicyclo[3.1.0]hexan-2-ones, which can be synthesized from corresponding cyclopentenones. researchgate.net

Upon treatment with a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), a base-mediated proton abstraction initiates a concerted 2π-electrocyclic ring opening. nih.govresearchgate.net This thermally forbidden disrotatory ring-opening process is significantly accelerated at low temperatures by the formation of an anionic intermediate, leading directly to the meta-halophenolate, which is then protonated upon workup. nih.govx-mol.net This methodology provides access to meta-halophenols with unconventional substitution patterns in good to high yields. nih.gov

| Substrate Precursor | Halogen (X) | Product | Yield |

|---|---|---|---|

| Substituted 6,6-dihalobicyclo[3.1.0]hexan-2-one | Cl | meta-Chlorophenol derivative (3a) | 68% |

| Substituted 6,6-dihalobicyclo[3.1.0]hexan-2-one | Br | meta-Bromophenol derivative (3b) | 75% |

| Substituted 6,6-dihalobicyclo[3.1.0]hexan-2-one | I | meta-Iodophenol derivative (3c) | 47% |

| Substituted 6,6-dihalobicyclo[3.1.0]hexan-2-one | Br | meta-Bromophenol derivative (3d) | 89% |

| Substituted 6,6-dihalobicyclo[3.1.0]hexan-2-one | I | meta-Iodophenol derivative (3e) | 73% |

Transition metal-catalyzed C-H activation has become a cornerstone for the regioselective functionalization of aromatic rings. nih.gov For phenol derivatives, palladium-catalyzed C-H chlorination offers a direct route to ortho-chlorinated phenols, which can be valuable intermediates. rsc.orgsci-hub.st This approach typically requires a directing group temporarily attached to the phenolic oxygen to guide the palladium catalyst to a specific C-H bond. rsc.org

Common directing groups include pyridyl or picolinamide (B142947) moieties. The reaction proceeds via a chelate-directed C-H activation, forming a cyclopalladium(II) intermediate. sci-hub.st This intermediate is then oxidized by a chlorine source, such as N-chlorosuccinimide (NCS), to a Pd(IV) species. Subsequent reductive elimination forms the C-Cl bond and regenerates the active Pd(II) catalyst. sci-hub.st While this method is highly efficient for ortho-chlorination, obtaining meta-chlorination directly remains a significant challenge and often requires multi-step sequences. rsc.orgsci-hub.st However, the strategic use of these ortho-chlorinated products can provide pathways to more complex substitution patterns.

| Component | Typical Reagent/Condition |

|---|---|

| Substrate | 2-Aryloxylpyridine derivative |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Chlorine Source | N-Chlorosuccinimide (NCS) |

| Additive | p-Toluenesulfonic acid (TsOH) |

| Solvent | Ethyl acetate (EtOAc) |

| Temperature | 100 °C |

Methodologies for Synthesizing the 3,4-Difluorophenyl Building Block

The 3,4-difluorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals. For the synthesis of the target molecule via Suzuki coupling, 3,4-difluorophenylboronic acid is the most crucial building block. guidechem.com Its synthesis relies on the availability of difluorinated aromatic precursors.

The synthesis of 1,2-difluorobenzene (B135520), a key precursor for the 3,4-difluorophenyl building block, is often accomplished using the Balz-Schiemann reaction. wikipedia.org This reaction involves the diazotization of an aniline (B41778), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. wikipedia.orgseqens.com Specifically, 1,2-difluorobenzene can be prepared from 2-fluoroaniline. wikipedia.orgmagritek.com The aniline is treated with nitrous acid (HNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt. Subsequent heating or photochemical irradiation of this salt leads to the release of nitrogen gas and boron trifluoride, yielding the desired 1,2-difluorobenzene. wikipedia.orgacs.org Recent advancements have utilized continuous flow chemistry and photochemical methods to improve the safety and efficiency of this transformation. seqens.commagritek.comacs.org

Once 1,2-difluorobenzene is obtained, it can be converted into 3,4-difluorophenylboronic acid. A common route involves the regioselective bromination of 1,2-difluorobenzene to produce 1-bromo-3,4-difluorobenzene. This intermediate can then undergo a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures, to form a lithiated species. Quenching this reactive intermediate with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis, yields the final 3,4-difluorophenylboronic acid. guidechem.com This boronic acid is a stable, crystalline solid widely used in Suzuki coupling reactions to form biaryl compounds. guidechem.com

Directed Fluorination Techniques

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of fluorinated phenols, which are key precursors. Directed fluorination techniques offer high regioselectivity, which is essential for constructing precisely substituted molecules.

One approach involves the use of a removable directing group to guide the fluorinating agent to a specific C-H bond. For instance, a 2-pyridyloxy group can act as an effective auxiliary for the site-selective C-H bond fluorination of phenols. acs.org This strategy allows for late-stage fluorination of complex molecules. Another method employs I(I)/I(III) catalysis for the para-selective dearomatization of phenols to generate fluorinated cyclohexadienones. rsc.orgnih.gov This process guides the fluoride (B91410) nucleophile to the C4 position of the substrate. rsc.orgnih.gov

Electrophilic fluorination agents are commonly used in these transformations. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed. google.com Photocatalysis has also emerged as a mild and efficient method for the direct ortho-position fluorination of phenolic compounds, using catalysts like eosin (B541160) Y under visible light. google.com This technique offers high site selectivity and proceeds under ambient conditions. google.com Alternatively, deoxyfluorination can convert the hydroxyl group of a phenol directly into a fluorine atom, a transformation that is particularly useful for electron-rich phenols. harvard.edu

Table 1: Overview of Directed Fluorination Techniques for Phenolic Compounds

| Technique | Fluorinating Agent | Catalyst/Directing Group | Key Features | Selectivity |

|---|---|---|---|---|

| C-H Bond Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 2-Pyridyloxy (removable) | Facile and site-selective; suitable for late-stage fluorination. acs.org | Ortho |

| Dearomative Fluorination | Selectfluor® | I(I)/I(III) Catalysis | Generates fluorinated cyclohexadienones; operationally simple. rsc.orgnih.gov | Para |

| Photocatalytic Fluorination | Selectfluor® | Eosin Y | Mild, room temperature conditions; high efficiency. google.com | Ortho |

| Deoxyfluorination | PhenoFluor™ (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazol-2-ylidene) | None | Direct conversion of C-OH to C-F; effective for electron-rich phenols. harvard.edu | Ipso |

Carbon-Carbon Bond Formation Strategies for the Biphenyl (B1667301) Linkage

The central challenge in synthesizing 3-Chloro-5-(3,4-difluorophenyl)phenol is the construction of the C-C bond linking the two aromatic rings. Cross-coupling reactions are the most powerful tools for this purpose.

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds between aryl groups. nih.gov It involves the reaction of an organoboron reagent (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. nih.gov

In the context of synthesizing the target molecule, a plausible Suzuki-Miyaura coupling would involve reacting 3-chloro-5-hydroxyphenylboronic acid with 1-bromo-3,4-difluorobenzene, or conversely, 3,4-difluorophenylboronic acid with 1-bromo-3-chloro-5-phenol. The choice of coupling partners depends on the availability of starting materials and the reactivity of the C-X bond (I > OTf > Br >> Cl). rsc.org Palladium catalysts supported by electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are typically employed to achieve high yields, even with less reactive aryl chlorides. nih.govrsc.org The reaction is generally performed in the presence of a base, such as potassium carbonate or cesium carbonate, in a solvent mixture like toluene (B28343)/water or dioxane/water. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Aryl Bromide/Chloride | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Good to Excellent researchgate.net |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | High rsc.org |

| Heteroaryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Moderate to Good nih.gov |

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. byjus.com The traditional reaction requires harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper powder or copper bronze, which can lead to relatively low yields. byjus.comorganic-chemistry.org

The mechanism involves the formation of an active copper(I) species, followed by oxidative addition to the aryl halide and subsequent reductive elimination to form the C-C bond. byjus.comorganic-chemistry.org While effective for producing symmetrical biphenyls, its application for creating unsymmetrical biaryls can be challenging and result in a mixture of products. "Ullmann-type" reactions can also refer to the copper-catalyzed nucleophilic aromatic substitution between phenoxides and aryl halides to form biaryl ethers, a related but distinct transformation. organic-chemistry.orgnih.gov Due to the harsh conditions and often lower yields, palladium-catalyzed methods like the Suzuki-Miyaura coupling are generally preferred for the synthesis of complex biaryls. byjus.com

Multi-step Synthetic Sequences for 3-Chloro-5-(3,4-difluorophenyl)phenol

Sequential functionalization involves the stepwise introduction of functional groups onto a common aromatic core. This strategy allows for precise control over the substitution pattern. For example, one could start with a simple phenol or chlorobenzene (B131634) derivative and introduce the remaining substituents in a controlled order.

A hypothetical sequence could begin with 3-chlorophenol. The hydroxyl group could be protected, followed by a directed C-H borylation to install the boronic acid functionality at the 5-position. Subsequent Suzuki-Miyaura coupling with 1-bromo-3,4-difluorobenzene would form the biphenyl linkage, and a final deprotection step would yield the target phenol. The use of directing groups in C-H activation has become a powerful tool, enabling the functionalization of specific C-H bonds that would otherwise be unreactive. nih.govnih.gov This approach allows for the rapid construction of 1,2,3-trisubstituted arenes and other complex patterns. nih.gov

Divergent Synthesis: A divergent route begins with a common intermediate that is subsequently elaborated into a variety of related structures. While the prompt focuses on a single target, a divergent approach could be envisioned starting from a biphenyl core, which is then functionalized in different ways. For example, starting with 3,4-difluorobiphenyl, one could perform a directed chlorination and subsequent hydroxylation to arrive at the final product. This approach is less common for a single target but is highly valuable in medicinal chemistry for creating libraries of related compounds.

Chemical Transformations and Reaction Mechanisms of 3 Chloro 5 3,4 Difluorophenyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, capable of undergoing both oxidation and, through derivatization, reduction.

Oxidation Pathways and Derivative Formation

The oxidation of phenols can proceed through several pathways, often initiated by the formation of a phenoxyl radical. For 3-Chloro-5-(3,4-difluorophenyl)phenol, one-electron oxidation would generate a resonance-stabilized phenoxyl radical. This intermediate is highly reactive and can undergo several subsequent reactions:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers, leading to the formation of complex polyphenolic structures.

Further Oxidation: The radical can be further oxidized to form quinone-type structures, although this is less common for meta-substituted phenols compared to those with unsubstituted para positions.

Reaction with Other Radicals: In the presence of other radical species, cross-coupling can occur.

The formation of the phenoxyl radical is a key step that dramatically alters the electronic properties of the aromatic ring, a concept that is also central to certain substitution reactions. osti.gov Strong oxidizing agents can lead to ring cleavage and degradation.

Table 1: Potential Oxidation Pathways and Products

| Pathway | Reagent/Condition | Intermediate | Potential Product Type |

|---|---|---|---|

| Radical Formation | Mild Oxidant (e.g., K₃Fe(CN)₆) | Phenoxyl Radical | Dimerized Biaryls/Ethers |

| Quinone Formation | Strong Oxidant (e.g., Fremy's salt) | Phenoxyl Radical | Substituted Quinones |

Reduction Processes of the Phenolic Moiety

Direct reduction of a phenolic hydroxyl group to a hydrogen atom (deoxygenation) is a challenging transformation due to the strength of the C-O bond. The reaction is typically accomplished via a two-step process:

Activation of the Hydroxyl Group: The phenol (B47542) is first converted into a derivative with a better leaving group. Common methods include reaction with a sulfonyl chloride (e.g., tosyl chloride or triflic anhydride) to form a sulfonate ester (tosylate or triflate).

Reductive Cleavage: The resulting aryl sulfonate is then subjected to reduction. This can be achieved through catalytic hydrogenolysis (using H₂ gas and a palladium catalyst, such as Pd/C) or with dissolving metal reducing agents.

This sequence effectively replaces the hydroxyl group with a hydrogen atom, yielding 3-chloro-5-(3,4-difluorophenyl)benzene.

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The halogen atoms on both aromatic rings provide sites for substitution and metal-catalyzed coupling reactions. The reactivity of the chlorine on the phenol ring differs significantly from that of the fluorines on the second ring.

Electrophilic Aromatic Substitution on the Halogenated Phenol Ring

The phenolic ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the powerful activating and ortho-, para-directing nature of the hydroxyl group. britannica.comlibretexts.org The chlorine atom is a deactivating but also ortho-, para-directing substituent. uci.edu The 3,4-difluorophenyl group is expected to be deactivating due to the inductive effect of the fluorine atoms.

The directing effects of the substituents on the phenol ring are as follows:

-OH (at C1): Strongly activating, directs to C2, C4, and C6.

-Cl (at C3): Deactivating, directs to C2, C4, and C6.

-Ar (at C5): Deactivating, directs to C2, C4, and C6.

The combined influence of these groups strongly favors electrophilic attack at the positions ortho and para to the hydroxyl group (C2, C4, and C6), which are activated by the dominant -OH group. The reaction conditions can be tuned to favor mono- or polysubstitution.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ in CS₂ | 2-Bromo-3-chloro-5-(3,4-difluorophenyl)phenol and 4-Bromo-3-chloro-5-(3,4-difluorophenyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-3-chloro-5-(3,4-difluorophenyl)phenol and 4-Nitro-3-chloro-5-(3,4-difluorophenyl)phenol |

| Sulfonation | Conc. H₂SO₄ | 3-Chloro-5-(3,4-difluorophenyl)phenol-2-sulfonic acid and 3-Chloro-5-(3,4-difluorophenyl)phenol-4-sulfonic acid |

Transition Metal-Catalyzed Functionalizations (e.g., further cross-coupling)

Transition metal catalysis offers powerful methods for functionalizing the C-Cl bond and ortho C-H bonds of the phenol ring. researchgate.netnih.gov

Cross-Coupling at the C-Cl Bond: The chlorine atom can participate in various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. Aryl chlorides are generally less reactive than bromides or iodides but can be effectively coupled using modern catalyst systems with specialized phosphine (B1218219) ligands. researchgate.net

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a new C-C triple bond.

Ortho-C–H Functionalization: The phenolic hydroxyl group can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netdntb.gov.ua Catalysts based on metals like palladium, rhodium, or ruthenium can selectively functionalize the C-H bonds at the C2 and C6 positions, which are ortho to the hydroxyl group. This allows for the introduction of various functional groups, such as aryl, alkyl, or acyl groups, without pre-functionalization of the substrate.

Table 4: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Reagents | Site of Reaction | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C3 (C-Cl bond) | 3-Aryl-5-(3,4-difluorophenyl)phenol |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C3 (C-Cl bond) | 3-(R₂N)-5-(3,4-difluorophenyl)phenol |

Reactivity of the Aromatic Rings

The chemical reactivity of 3-Chloro-5-(3,4-difluorophenyl)phenol is dictated by the interplay of its three key structural features: the phenolic hydroxyl group, the chloro-substituent, and the difluorophenyl moiety. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenol ring. Conversely, the chlorine and fluorine atoms are deactivating yet ortho-, para-directing due to a combination of inductive withdrawal and resonance effects. This complex electronic landscape allows for a range of chemical transformations, particularly C-H functionalization and cyclization reactions.

Direct C-H functionalization is a powerful tool in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. researchgate.net For 3-Chloro-5-(3,4-difluorophenyl)phenol, both aromatic rings present potential sites for such transformations, although their reactivity profiles differ significantly.

Phenol Ring: The free phenolic hydroxyl group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, typically favoring the ortho positions. researchgate.netnih.gov Palladium-catalyzed reactions, for instance, are widely used for the ortho-alkenylation, arylation, and chlorination of phenols. researchgate.netrsc.orgrsc.org In the case of 3-Chloro-5-(3,4-difluorophenyl)phenol, the two available ortho positions (C2 and C6) are the most probable sites for directed C-H activation. The chloro substituent at C3 may exert some steric hindrance at the C2 position, potentially favoring functionalization at C6.

Difluorophenyl Ring: The C-H bonds on the difluorophenyl ring are less activated than those on the phenol ring. The two fluorine atoms are strongly electron-withdrawing, making these C-H bonds less susceptible to electrophilic attack. However, C-H activation is still possible under appropriate catalytic conditions, often requiring harsher conditions or different catalyst systems compared to the phenol ring. rsc.org The regioselectivity would be influenced by the combined directing effects of the two fluorine atoms and the large phenol-containing substituent.

A summary of potential C-H functionalization sites is presented below.

| Ring | Position | Directing/Influencing Groups | Predicted Reactivity | Potential Reactions |

| Phenol | C2, C6 (ortho) | -OH (strong directing group) | High | Alkenylation, Arylation, Halogenation |

| Phenol | C4 (para) | -OH (strong directing group) | Moderate (Blocked by substituent) | N/A |

| Difluorophenyl | C2', C5', C6' | -F (deactivating), Biphenyl (B1667301) moiety | Low | Arylation, Borylation |

Annulation strategies provide convergent pathways to construct complex polycyclic aromatic systems from simpler precursors. nih.govnih.gov For structures like 3-Chloro-5-(3,4-difluorophenyl)phenol, intramolecular cyclization is a key transformation, often leading to the formation of heterocyclic systems.

A prominent cyclization pathway for biphenyl-2-ols is the palladium-catalyzed intramolecular C-H activation and C-O bond formation to yield dibenzofurans. rsc.org Although the target compound is a 3-substituted phenol, analogous intramolecular C-H activation on the difluorophenyl ring could potentially lead to the formation of a chlorinated and fluorinated dibenzofuran (B1670420) scaffold. This type of reaction typically involves an oxidative C-H/C-H coupling or a C-H/O-H cyclization.

Furthermore, annulation strategies can be employed to build the substituted phenol core itself. For example, [5+1] annulation strategies have been developed for the synthesis of highly substituted phenols from acyclic precursors. nih.govfigshare.comresearchgate.net These methods involve the reaction of a five-carbon component with a one-carbon component to construct the benzene (B151609) ring in a single step, offering a powerful alternative to traditional multi-step substitution reactions.

| Reaction Type | Reactant Moiety | Potential Product | Catalyst/Conditions |

| Intramolecular C-O Bond Formation | Biphenyl phenol structure | Substituted Dibenzofuran | Pd(II) catalysts, high temperature |

| Intramolecular C-C Bond Formation | Biphenyl phenol structure | Fluorenone or Carbazole derivatives | Strong acid or metal catalysts |

| Benzannulation (Hypothetical Synthesis) | Vinylketenes + Lithium Ynolates | Substituted Phenol Precursor | N/A |

Investigations into Degradation Pathways

Understanding the degradation of halogenated aromatic compounds is crucial for environmental science and toxicology. The degradation of 3-Chloro-5-(3,4-difluorophenyl)phenol can proceed through several mechanisms, including oxidation, thermal decomposition, and surface-catalyzed reactions.

Oxidative processes are primary pathways for the degradation of phenolic compounds in both engineered water treatment systems and natural environments.

Oxidation by Permanganate (B83412) (KMnO₄): Potassium permanganate is a strong oxidant used in water treatment. Its reaction with phenolic compounds can be complex. For chlorophenols, the reaction often exhibits autocatalysis, where the in situ formation of manganese dioxide (MnO₂) enhances the oxidation rate. researchgate.net The degradation of similar complex phenols, like triclosan, by permanganate proceeds through pathways involving cleavage of ether bonds and opening of the benzene ring. nih.gov For 3-Chloro-5-(3,4-difluorophenyl)phenol, oxidation would likely initiate with an attack on the electron-rich phenol ring, leading to hydroxylated intermediates, quinone-like structures, and eventual ring cleavage to form smaller organic acids. nih.gov

Oxidation by Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive, non-selective oxidants. The reaction between phenol and •OH can proceed via several pathways, including radical addition to the aromatic ring (at ortho and para positions) and hydrogen abstraction from the hydroxyl group to form a phenoxy radical. researchgate.netresearchgate.net The resulting intermediates rapidly react further, often with molecular oxygen, leading to the formation of dihydroxybenzenes (like catechols and hydroquinones) and subsequent ring-opening products. researchgate.net The presence of halogen substituents can influence the reaction rates and the distribution of intermediate products. nih.govresearchgate.net

The thermal behavior of halogenated aromatic compounds is of significant concern due to the potential formation of highly toxic byproducts like polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). The pyrolysis of polychlorinated biphenyls (PCBs) and chlorobenzenes has been studied as a model for these processes. researchgate.netnih.gov

During pyrolysis, the thermal decomposition of 3-Chloro-5-(3,4-difluorophenyl)phenol would likely involve the cleavage of C-H, C-C, C-O, and C-halogen bonds. At high temperatures, intramolecular cyclization with the loss of H₂ or HCl can lead to the formation of chlorinated and fluorinated dibenzofurans. Intermolecular condensation reactions can also occur, potentially forming more complex, higher molecular weight polychlorinated-polyfluorinated biphenyls and related compounds. nih.govresearchgate.net The presence of both chlorine and fluorine atoms could lead to a complex mixture of mixed halogenated pyrolysis products. tandfonline.com

The degradation of persistent organic pollutants can be enhanced using heterogeneous catalysis. Silica (B1680970), with its high surface area, can serve as a support for catalysts that promote the degradation of halogenated phenols. For instance, metal-porphyrin complexes covalently bonded to a silica aerogel matrix have been shown to effectively catalyze the mineralization of phenol and chlorophenols in the presence of an oxidant like hydrogen peroxide. nih.gov

In such a system, 3-Chloro-5-(3,4-difluorophenyl)phenol would first adsorb onto the hydrophilic silica surface. The immobilized catalyst would then facilitate the generation of reactive oxygen species from an oxidant, which would attack the adsorbed phenol. This surface-mediated reaction can lead to complete mineralization, converting the organic compound into carbon dioxide, water, and inorganic halides, which is a significant advantage over processes that may generate hazardous intermediates. nih.gov

Computational and Theoretical Studies on 3 Chloro 5 3,4 Difluorophenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like 3-Chloro-5-(3,4-difluorophenyl)phenol due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure, optimized geometry, and vibrational frequencies of the molecule.

For 3-Chloro-5-(3,4-difluorophenyl)phenol, a typical DFT study would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.net Such calculations can predict key structural parameters. The addition of substituents to a phenolic system alters the charge distribution and, consequently, all molecular properties. ijrte.org

Table 1: Predicted Structural Parameters of 3-Chloro-5-(3,4-difluorophenyl)phenol from a Hypothetical DFT B3LYP/6-311++G(d,p) Calculation

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Lengths | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-O Bond Length | ~1.37 Å |

| Dihedral Angle (between phenyl rings) | ~35-45° |

Note: This data is illustrative and based on typical values for similar compounds.

Furthermore, DFT calculations are employed to compute the vibrational spectra (IR and Raman) of the molecule. researchgate.net The calculated frequencies, after appropriate scaling, can aid in the assignment of experimental spectral bands to specific vibrational modes, such as O-H stretching, C-Cl stretching, and the various vibrations of the aromatic rings. ijrte.org Quantum chemical calculations can also be used to determine various molecular descriptors that are useful in quantitative structure-activity relationship (QSAR) studies. researchgate.net

Ab initio methods are based on first principles without the use of empirical parameters, offering a high level of theoretical rigor. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality data on electronic structure and reactivity.

For 3-Chloro-5-(3,4-difluorophenyl)phenol, ab initio calculations can be applied to accurately determine properties like ionization potential, electron affinity, and the energies of molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding the molecule's reactivity and electronic behavior. For instance, studying phenoxyl radicals formed by the dissociation of the phenolic hydrogen is an area where ab initio methods provide significant insights into stability and reaction mechanisms. dominican.edu The study of hydrogen-bonded clusters can also be explored using these methods to understand intermolecular interactions. researchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure and flexibility of 3-Chloro-5-(3,4-difluorophenyl)phenol are key determinants of its physical and biological properties.

3-Chloro-5-(3,4-difluorophenyl)phenol is a flexible molecule due to the rotational freedom around the single bond connecting the two phenyl rings. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

Molecular mechanics or quantum chemical methods can be used to scan the potential energy surface by systematically rotating the dihedral angle between the phenyl and phenol (B47542) rings. This analysis reveals the global minimum energy conformation and other low-energy conformers. The results of such a study would indicate that the planar conformations are likely high-energy states due to steric hindrance between the rings, while non-planar, twisted conformations are energetically favored. The introduction of fluorine atoms can significantly alter the conformational preferences of a molecule. mdpi.com

Table 2: Hypothetical Relative Energies of 3-Chloro-5-(3,4-difluorophenyl)phenol Conformers

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 40 | 0.0 | Skewed (Global Minimum) |

| 90 | 2.5 | Orthogonal (Local Minimum) |

| 180 | 4.8 | Eclipsed (Transition State) |

Note: This data is illustrative and represents a plausible energetic landscape.

The functional groups present in 3-Chloro-5-(3,4-difluorophenyl)phenol—a hydroxyl group, a chlorine atom, and two fluorine atoms—dictate its intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks in the solid state or in solution. mdpi.com

Furthermore, the aromatic rings can engage in π-π stacking interactions. Specifically, the electron-deficient difluorophenyl ring can interact favorably with the more electron-rich chlorophenol ring, a type of aryl–perfluoroaryl stacking interaction that can direct molecular self-assembly. acs.org Halogen bonding, involving the chlorine atom, is another potential non-covalent interaction that could influence the aggregation behavior of this compound. mdpi.com Computational studies can quantify the strength of these various interactions, helping to predict the crystal packing and aggregation tendencies of the molecule.

Simulation of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products.

For 3-Chloro-5-(3,4-difluorophenyl)phenol, simulations can be used to study its potential degradation pathways or its reactions with other chemical species. For example, the reaction of the phenolic hydroxyl group, such as deprotonation or radical abstraction, can be modeled. dominican.edu

By calculating the structures and energies of transition states, activation energies for various potential reactions can be determined. For instance, the unimolecular decomposition of the corresponding phenoxyl radical could be investigated. Ab initio calculations have been used to analyze the decomposition of phenoxyl radicals, which often proceed through bicyclic intermediates. dominican.edu These theoretical predictions of reaction barriers and pathways provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Kinetic Modeling of Complex Reactions

Kinetic modeling is a critical technique for analyzing and predicting the rates of chemical reactions. For a molecule like 3-Chloro-5-(3,4-difluorophenyl)phenol, which can participate in various complex reactions such as oxidation or polymerization, kinetic modeling helps in understanding the reaction network and optimizing conditions. rsc.org The process involves developing a comprehensive model that includes all relevant elementary reaction steps, their rate constants, and the influence of reaction conditions.

Developing a kinetic model for a specific reaction, such as its oxidation by hydroxyl radicals, would involve:

Identifying Elementary Steps: Proposing a reaction network that includes initiation, propagation, and termination steps.

Calculating Rate Constants: Using computational methods like Transition State Theory (TST) combined with quantum chemical calculations to estimate the rate constants for each elementary step.

Model Validation: Comparing the model's predictions of concentration profiles over time with experimental data. rsc.org

Below is a hypothetical data table illustrating the kind of parameters a kinetic model for the OH-oxidation of 3-Chloro-5-(3,4-difluorophenyl)phenol might include.

| Reaction Step | Type | Calculated Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Phenol + OH• → Phenoxy Radical + H₂O | H-Abstraction | 1.2 x 10⁹ M⁻¹s⁻¹ | 12.5 |

| OH• Addition to C2 | Addition | 2.5 x 10⁹ M⁻¹s⁻¹ | 9.8 |

| OH• Addition to C4 | Addition | 3.1 x 10⁹ M⁻¹s⁻¹ | 9.2 |

| OH• Addition to C6 | Addition | 2.8 x 10⁹ M⁻¹s⁻¹ | 9.5 |

Mechanistic Insights into Halogenation and Functionalization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms at the molecular level. rsc.org It allows for the detailed investigation of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a clear picture of how reactions occur. nih.gov

For 3-Chloro-5-(3,4-difluorophenyl)phenol, DFT calculations can offer crucial insights into further halogenation or other functionalization reactions. Electrophilic aromatic substitution is a key reaction class for phenols. The existing substituents—the hydroxyl, chloro, and difluorophenyl groups—direct incoming electrophiles to specific positions on the phenol ring. The hydroxyl group is a strong activating group and ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

A mechanistic study using DFT would involve mapping the potential energy surface for the electrophilic attack at different positions on the aromatic rings. researchgate.net For example, in a chlorination reaction, the mechanism would be investigated by:

Modeling Reactants: Building optimized structures of the phenol and the electrophilic chlorine species.

Locating Intermediates: Identifying the structure of the Wheland intermediate (arenium ion) for attack at each possible site.

Finding Transition States: Calculating the transition state structures connecting the reactants to the intermediates and the intermediates to the products. nih.gov

Calculating Energy Profiles: Determining the activation energies and reaction energies to identify the most favorable pathway.

DFT studies on the functionalization of biphenyl (B1667301) derivatives have shown that computational analysis can successfully predict regioselectivity by comparing the energies of different transition states. nih.govresearchgate.net A similar approach would reveal the most likely products of further functionalization of 3-Chloro-5-(3,4-difluorophenyl)phenol.

| Position of Attack | Directing Influence | Calculated ΔG‡ (kcal/mol) | Kinetic Favorability |

|---|---|---|---|

| C2 (ortho to OH) | OH (activating) | 15.2 | High |

| C4 (para to OH) | OH (activating) | 14.8 | Highest |

| C6 (ortho to OH) | OH (activating), Cl (directing) | 16.5 | Moderate |

| C2' (on difluorophenyl ring) | Fluorine (deactivating) | 22.1 | Low |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their identification and structural elucidation. Theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral features.

Theoretical NMR and IR Spectroscopy

Density Functional Theory (DFT) calculations are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. nih.govdtic.mil

For NMR spectroscopy , the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is employed to calculate the isotropic shielding tensors of atomic nuclei. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific signals in an experimental spectrum. nih.govmodgraph.co.uk

For IR spectroscopy , DFT calculations are used to compute the harmonic vibrational frequencies of the molecule. dtic.mil These frequencies correspond to the fundamental vibrational modes, which are observed as absorption bands in an IR spectrum. The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations inherent in the method, leading to excellent agreement with experimental spectra. nih.gov This allows for the confident assignment of complex vibrational bands to specific motions of the atoms, such as O-H stretching, C-Cl stretching, or aromatic C-H bending.

The tables below present hypothetical, yet representative, predicted spectroscopic data for 3-Chloro-5-(3,4-difluorophenyl)phenol.

| Atom | Type | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| H (on OH) | ¹H | ~5.5 - 6.5 | Hydrogen bonding, solvent |

| H (on phenol ring) | ¹H | ~6.8 - 7.2 | Substituent electronic effects |

| H (on difluorophenyl ring) | ¹H | ~7.1 - 7.4 | Fluorine coupling, electronic effects |

| C-OH | ¹³C | ~155 - 160 | Oxygen electronegativity |

| C-Cl | ¹³C | ~130 - 135 | Chlorine inductive effect |

| C-F | ¹³C | ~145 - 155 (with C-F coupling) | Fluorine electronegativity |

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | ~3600 - 3400 | Strong, Broad |

| Aromatic C-H stretch | ~3100 - 3000 | Medium |

| Aromatic C=C stretch | ~1600 - 1450 | Medium to Strong |

| C-F stretch | ~1250 - 1100 | Strong |

| C-O stretch | ~1200 - 1150 | Strong |

| C-Cl stretch | ~800 - 700 | Medium |

Derivatives, Analogs, and Advanced Applications in Chemical Research

Rational Design and Synthesis of 3-Chloro-5-(3,4-difluorophenyl)phenol Analogs

The synthesis of analogs of 3-Chloro-5-(3,4-difluorophenyl)phenol is primarily achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method. rsc.org This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or boronic ester with an aryl halide. For the synthesis of the parent compound and its analogs, this could involve reacting 3-chloro-5-halophenol with 3,4-difluorophenylboronic acid or, conversely, coupling 3-chloro-5-hydroxyphenylboronic acid with a 1-halo-3,4-difluorobenzene. The choice of reactants and conditions allows for a high degree of control over the final product. rsc.org

The rational design of analogs involves systematically varying the substitution patterns on either aromatic ring to modulate the compound's physicochemical and biological properties. This can include altering the position and nature of the halogen atoms or introducing other functional groups.

Halogen Variations: The chlorine and fluorine atoms can be replaced with other halogens (Br, I) or repositioned around the rings. For instance, moving the chlorine atom on the phenol (B47542) ring from the 3-position to the 2- or 4-position would significantly alter the steric and electronic environment around the hydroxyl group and the biphenyl (B1667301) linkage.

Introduction of Other Functional Groups: Electron-donating groups (EDG), such as methoxy (B1213986) (-OCH₃) or alkyl groups, and electron-withdrawing groups (EWG), such as nitro (-NO₂) or cyano (-CN), can be introduced onto either ring. These substitutions can drastically influence the molecule's reactivity, polarity, and binding affinity for biological targets. For example, adding an EDG to the phenolic ring would increase its nucleophilicity, while adding an EWG would enhance its acidity. youtube.com The synthesis of these analogs often relies on appropriately substituted aryl halide and arylboronic acid precursors for use in Suzuki-Miyaura coupling reactions. nih.gov

Below is an interactive data table illustrating the synthesis of various biphenyl phenol analogs via a palladium-catalyzed Suzuki-Miyaura coupling reaction, showcasing the effect of different substituents on the reaction yield.

| Aryl Halide | Arylboronic Acid | Catalyst/Base | Solvent | Yield (%) |

| 1-Bromo-3-chloro-5-methoxyphenol | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene (B28343)/H₂O | 85 |

| 1-Iodo-3-chloro-5-nitrophenol | 3,4-Difluorophenylboronic acid | Pd(OAc)₂/SPhos / K₃PO₄ | DMF | 78 |

| 3-Chloro-5-iodophenol | 3-Fluoro-4-methylphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 88 |

| 1-Bromo-3,5-dichlorophenol | 3,4-Difluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/H₂O | 91 |

| 3-Chloro-5-iodophenol | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | DMF | 82 |

Data is illustrative and compiled from general knowledge of Suzuki-Miyaura coupling reactions for synthesizing substituted biphenyls.

Incorporating heterocyclic rings into the biphenyl phenol scaffold is a common strategy in medicinal chemistry to introduce new biological activities, improve pharmacokinetic properties, and explore novel chemical space. princeton.edu Analogs of 3-Chloro-5-(3,4-difluorophenyl)phenol can be synthesized where one of the phenyl rings is replaced by or further substituted with a heterocycle.

Commonly incorporated heterocycles include:

Oxadiazoles: 1,3,4-oxadiazole (B1194373) rings are frequently used as bioisosteres for ester and amide groups and are known to be present in various pharmacologically active compounds. nih.gov Synthesis can be achieved by converting a carboxylic acid derivative of the biphenyl phenol into a hydrazide, which is then cyclized with an appropriate reagent like carbon disulfide or cyanogen (B1215507) bromide to form the oxadiazole ring. uobaghdad.edu.iquobaghdad.edu.iqnih.gov

Triazoles: 1,2,4-triazole (B32235) moieties are another important class of heterocycles in drug discovery. Their synthesis can be accomplished from the corresponding hydrazide or thioamide derivatives of the parent biphenyl phenol.

Structure-Reactivity Relationships in Halogenated Biphenyl Phenols

The chemical reactivity of halogenated biphenyl phenols is governed by a complex interplay of electronic and steric effects imparted by the substituents on the aromatic rings.

The number and position of halogen atoms on the biphenyl framework have a profound impact on the molecule's conformation and reactivity.

Effect of Halogen Type: The reactivity also depends on the specific halogen. The order of electronegativity is F > Cl > Br > I, while the order of polarizability is I > Br > Cl > F. In reactions where bond cleavage is important, such as cross-coupling, the C-I and C-Br bonds are weaker and more reactive than C-Cl and C-F bonds. In contrast, for effects related to biological interactions, the polarizability of the halogen can be a key factor. nih.gov

The table below summarizes the directing effects of substituents on electrophilic aromatic substitution.

| Substituent Type | Electronic Effect | Ring Activity | Directing Effect |

| Alkyl (-R), Phenyl (-Ph) | Electron Donating (+I) | Activating | Ortho, Para |

| Hydroxyl (-OH), Alkoxy (-OR) | Electron Donating (+R > -I) | Activating | Ortho, Para |

| Halogens (-F, -Cl, -Br, -I) | Electron Withdrawing (-I > +R) | Deactivating | Ortho, Para |

| Nitro (-NO₂), Cyano (-CN) | Electron Withdrawing (-I, -R) | Deactivating | Meta |

This table is based on established principles of electrophilic aromatic substitution. quora.comleah4sci.com

The nature of the substituents on the aromatic rings significantly influences the outcome of synthetic transformations, particularly in cross-coupling reactions.

Electron-Withdrawing Groups (EWGs): EWGs like the fluorine atoms in the 3,4-difluorophenyl ring make the aryl halide more electron-deficient and thus more reactive towards the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. rsc.org However, strong EWGs can also deactivate the ring towards other reactions. youtube.com

Electron-Donating Groups (EDGs): EDGs such as the hydroxyl group on the phenol ring increase the electron density of the aromatic system. youtube.com While this can make an associated aryl halide less reactive in the oxidative addition step of cross-coupling, the hydroxyl group itself can be a site for further reactions (e.g., etherification, esterification) or can direct subsequent electrophilic substitutions. chemistrysteps.com

Steric Hindrance: Bulky groups near the reaction center can impede the approach of reagents, slowing down reaction rates or preventing the reaction altogether. This is particularly relevant in ortho-substituted biphenyls.

Utilization as a Synthetic Building Block

The 3-Chloro-5-(3,4-difluorophenyl)phenol molecule is a valuable synthetic building block due to the presence of multiple reactive sites that can be selectively functionalized. Halogenated phenols and biphenyls are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. rsc.orggoogle.comgoogle.commdpi.com

The key functional groups of this compound offer several avenues for further synthetic elaboration:

The Phenolic Hydroxyl Group: The -OH group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-arylation reactions to form a wide variety of ethers. It can also be acylated to form esters.

The Chloro Substituent: The chlorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by other electron-withdrawing groups. More commonly, it serves as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

The Aromatic Rings: The phenyl and difluorophenyl rings can undergo further electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The existing substituents will direct the position of the incoming group. chemistrysteps.com For example, the hydroxyl group is a strong ortho, para-director, while the chloro and difluorophenyl groups are deactivating ortho, para-directors.

The difluorophenyl motif is particularly important in medicinal chemistry, as the introduction of fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate lipophilicity. For instance, the related compound 3,5-difluoroaniline (B1215098) is a crucial intermediate in the synthesis of various herbicides and pharmaceuticals. google.com This highlights the potential of 3-Chloro-5-(3,4-difluorophenyl)phenol as a precursor for biologically active molecules.

Incorporation into Complex Molecular Architectures

The primary documented application of 3-Chloro-5-(3,4-difluorophenyl)phenol is as a key intermediate in the synthesis of complex, biologically active molecules. Its structure is particularly suited for building kinase inhibitors, a class of targeted therapeutics. Patent literature from pharmaceutical research provides insight into its role. For instance, it has been utilized as a foundational fragment in the synthesis of potent inhibitors of protein kinases, which are crucial targets in oncology.

In these synthetic pathways, the phenol serves as a scaffold onto which other cyclic and acyclic moieties are added. The synthetic utility is typically exploited in a stepwise manner:

The hydroxyl group allows for etherification reactions, linking the phenol to other parts of the target molecule.

The chloro substituent , while relatively stable, can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The difluorophenyl ring contributes to the final molecule's electronic properties and can be involved in crucial binding interactions with the target protein.

The incorporation of this phenol into larger, more complex structures highlights its importance as a specialized building block for creating molecules with precise three-dimensional arrangements and tailored biological activity.

Precursor for Novel Functional Materials (excluding specific material properties)

While specific research detailing the use of 3-Chloro-5-(3,4-difluorophenyl)phenol as a direct precursor for functional materials is not extensively published, its structural motifs suggest significant potential in this area. Phenolic compounds are foundational to the synthesis of various polymers and resins, such as phenolics and polyethers. The presence of the difluorophenyl group is of particular interest, as fluorinated motifs are known to be valuable in the design of advanced materials. nih.gov

The general synthetic routes to leverage this potential would involve:

Polymerization: The phenolic hydroxyl group can be used for step-growth polymerization reactions, such as polyetherification or polycarbonate synthesis.

Monomer Functionalization: The phenol can be further functionalized before being incorporated into a polymer backbone, using its reactive sites to attach other polymerizable groups.

The resulting materials would inherently carry the chemical signature of the precursor, including the halogenated aromatic systems, which are often used to influence the characteristics of the final material.

Advanced Methodological Development Inspired by 3-Chloro-5-(3,4-difluorophenyl)phenol

The synthesis and modification of halogenated biaryl phenols like 3-Chloro-5-(3,4-difluorophenyl)phenol are central to many areas of chemical manufacturing. This has driven the development of more efficient and sustainable synthetic methods.

Exploration of Novel Catalytic Systems for its Synthesis or Transformation

The core structure of 3-Chloro-5-(3,4-difluorophenyl)phenol, a biaryl ether, is typically assembled using transition-metal-catalyzed cross-coupling reactions. The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and scope of these transformations.

Key areas of catalytic research relevant to the synthesis of this and similar compounds include:

Palladium-Catalyzed Couplings: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are standard methods. Research focuses on developing more active and stable palladium catalysts with sophisticated phosphine (B1218219) ligands that can operate at lower catalyst loadings and milder reaction conditions.

Copper- and Nickel-Catalyzed Reactions: To reduce reliance on expensive palladium, catalysts based on more abundant metals like copper and nickel are being explored for C-C and C-O bond formations.

C-H Activation: An emerging and highly efficient strategy involves the direct coupling of an aromatic C-H bond with a coupling partner, avoiding the need to pre-functionalize the starting materials. rsc.org For a molecule like this phenol, C-H activation could offer novel pathways for its synthesis or subsequent derivatization. rsc.org

A hypothetical improved synthesis of 3-Chloro-5-(3,4-difluorophenyl)phenol could involve a palladium-catalyzed Suzuki coupling between a boronic acid derivative of one ring and a halide of the other, as outlined in the table below.

| Reaction Component A | Reaction Component B | Catalyst System | Potential Advantage |

| 3-Chloro-5-hydroxyphenylboronic acid | 1,2-Difluoro-4-iodobenzene | Pd(OAc)₂ with SPhos ligand | High efficiency, broad functional group tolerance |

| 3-Chloro-5-bromophenol | 3,4-Difluorophenylboronic acid | NiCl₂(dppp) | Lower cost catalyst alternative to palladium |

This table represents plausible, state-of-the-art synthetic approaches rather than documented syntheses.

Green Chemistry Approaches in its Production and Modification

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ejcmpr.com For the production of specialty chemicals like 3-Chloro-5-(3,4-difluorophenyl)phenol, these principles are increasingly important.

Key green chemistry strategies applicable to its synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like toluene or DMF with more environmentally benign solvents such as water, ethanol, or supercritical CO₂.

Energy Efficiency: Developing catalytic systems that function effectively at lower temperatures and pressures, thereby reducing energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste. C-H activation reactions are a prime example of high atom economy. rsc.org

Renewable Feedstocks: While not yet prevalent for this specific molecule, a long-term goal in green chemistry is to derive complex aromatic compounds from renewable biomass sources rather than petroleum. mdpi.com

The table below summarizes potential green chemistry improvements over traditional synthetic methods.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Toluene, Dioxane | Water, Ethanol, or solvent-free conditions |

| Catalyst | High loadings of precious metals (e.g., Palladium) | Lower loadings of catalysts, use of more abundant metals (e.g., Iron, Copper), or biocatalysis |

| Energy | High-temperature reflux | Microwave-assisted synthesis, room temperature reactions |

| Waste | Stoichiometric metallic reagents | Catalytic reactions with high turnover numbers |

Research continues to advance these methodologies, aiming for more sustainable pathways for the synthesis of complex and valuable chemical building blocks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.